Lonsurf Lonsurf TAS-102 is an investigational drug candidate for metastatic colorectal cancer. It contains trifluridine (TFT) and Tipiracil hydrochloride (TTP) in a molar ratio of 1;0.5. Trifluridine is a nucleoside analog, and tipiracil hydrochloride is a thymidine phosphorylase inhibitor, which prevents rapid metabolism of trifluiridine, increasing the bioavailability of trifluiridine. After oral administration of TAS-102, TFT is phosphorylated to the active monophosphate form TF-TMP, which binds covalently to the active site of thymidylate synthase, thereby reducing the nucleotide pool levels required for DNA replication. Furthermore, the triphosphate form TF-TTP can be incorporated into DNA, which induces DNA fragmentation and leads to the inhibition of tumor growth. TPI exhibits a dual effect: 1) an anti-angiogenic effect mediated through the inhibition of thymidine phosphorylase, which plays an important role in nucleotide metabolism and a variety of development processes, including angiogenesis, 2) increased bioavailability of the normally short-lived antimetabolite TFT by preventing its degradation into the inactive form trifluorothymine (TF-Thy). The synergistic effect of the components in TAS-102 may demonstrate antitumor activity in 5-FU-resistant cancer cells.
Brand Name: Vulcanchem
CAS No.: 733030-01-8
VCID: VC0544576
InChI: InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
SMILES: C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Molecular Formula: C19H23Cl2F3N6O7
Molecular Weight: 575.3 g/mol

Lonsurf

CAS No.: 733030-01-8

Cat. No.: VC0544576

Molecular Formula: C19H23Cl2F3N6O7

Molecular Weight: 575.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lonsurf - 733030-01-8

Specification

CAS No. 733030-01-8
Molecular Formula C19H23Cl2F3N6O7
Molecular Weight 575.3 g/mol
IUPAC Name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
Standard InChI Key PLIXOHWIPDGJEI-OJSHLMAWSA-N
Isomeric SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Canonical SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Appearance Solid powder

Introduction

Mechanism of Action: Dual Pathways for Antitumor Activity

Biochemical Foundations of Trifluridine and Tipiracil

Lonsurf’s therapeutic effect arises from the synergistic interaction between its two components: trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into DNA during the S phase of cell division, where it induces DNA strand breaks and inhibits thymidylate synthase, a critical enzyme in pyrimidine synthesis . This dual interference disrupts DNA replication and repair mechanisms, leading to cytotoxic effects in rapidly dividing cancer cells .

Tipiracil’s role is adjunctive but crucial. By inhibiting thymidine phosphorylase, tipiracil prevents the enzymatic degradation of trifluridine, thereby increasing its bioavailability and intracellular concentration . Preclinical models indicate that tipiracil elevates trifluridine exposure by approximately 37-fold, enabling sustained antineoplastic activity .

Indications and Patient Populations

Metastatic Colorectal Cancer

Lonsurf is indicated for patients with mCRC who have progressed after fluoropyrimidine-, oxaliplatin-, and irinotecan-based regimens, as well as anti-VEGF (e.g., bevacizumab) and anti-EGFR therapies (for RAS wild-type tumors) . The RECOURSE trial established its efficacy in this setting, demonstrating a median OS of 7.1 months versus 5.3 months with placebo (hazard ratio [HR]: 0.68; p < 0.001) .

Table 1: Efficacy Outcomes in the RECOURSE Trial (mCRC)

ParameterLonsurf + BSC (N=534)Placebo + BSC (N=266)Hazard Ratio (95% CI)
Median OS (months)7.15.30.68 (0.58–0.81)
12-Month OS Rate (%)27.716.6
Median PFS (months)2.01.70.48 (0.41–0.57)

BSC = best supportive care; CI = confidence interval .

Metastatic Gastric/GEJ Adenocarcinoma

The TAGS trial validated Lonsurf’s utility in third-line gastric/GEJ cancer, showing a median OS of 5.7 months versus 3.6 months with placebo (HR: 0.69; p = 0.0003) . This study enrolled patients refractory to fluoropyrimidines, platinum agents, taxanes/irinotecan, and HER2-targeted therapies (where applicable) .

Table 2: Efficacy Outcomes in the TAGS Trial (Gastric/GEJ Cancer)

ParameterLonsurf + BSC (N=337)Placebo + BSC (N=170)Hazard Ratio (95% CI)
Median OS (months)5.73.60.69 (0.56–0.85)
12-Month OS Rate (%)21.213.0
Median PFS (months)2.01.80.57 (0.47–0.70)

Data adapted from .

Dosing Regimen and Pharmacokinetic Considerations

Standard Administration Protocol

The recommended dosage is 35 mg/m² (based on trifluridine) twice daily on Days 1–5 and 8–12 of a 28-day cycle, taken within one hour of morning and evening meals . Dose reductions to 20 mg/m² or 15 mg/m² are mandated for severe renal impairment or intolerable toxicity .

Table 3: Dose Modification Guidelines for Adverse Events

Adverse EventAction
ANC < 500/mm³Withhold until ANC ≥ 1,500/mm³; resume at reduced dose
Febrile NeutropeniaWithhold until resolution; resume at reduced dose
Platelets < 50,000/mm³Withhold until ≥ 75,000/mm³; resume at reduced dose
Grade 3/4 Non-Hematologic ToxicityWithhold until Grade ≤1; resume at reduced dose

ANC = absolute neutrophil count .

Clinical Implications and Future Directions

Lonsurf has redefined third-line therapeutic strategies for gastrointestinal malignancies. Ongoing studies explore its synergy with immunotherapies and targeted agents, such as bevacizumab combinations in mCRC . The phase III SUNLIGHT trial (NCT04737187) is evaluating Lonsurf + bevacizumab versus Lonsurf monotherapy, with preliminary data suggesting enhanced efficacy in the combination arm .

“The TAGS trial underscores Lonsurf’s role in extending survival for patients with limited options. Our focus now is on optimizing its use in earlier lines of therapy and novel combinations.” — Martin Birkhofer, Taiho Oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator